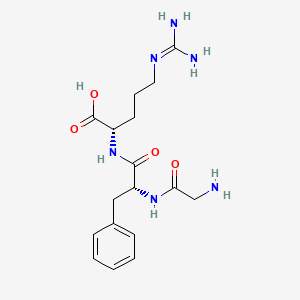

H-Gly-D-Phe-Arg-OH

Vue d'ensemble

Description

H-Gly-D-Phe-Arg-OH is a synthetic peptide composed of four amino acids: glycine, D-phenylalanine, and arginine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The presence of D-phenylalanine, a non-natural amino acid, imparts unique properties to the peptide, making it a valuable tool for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-D-Phe-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, glycine, is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, D-phenylalanine, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for the remaining amino acids, arginine.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and lyophilization is employed to obtain the final peptide in a stable, dry form.

Analyse Des Réactions Chimiques

Types of Reactions

H-Gly-D-Phe-Arg-OH can undergo various chemical reactions, including:

Oxidation: The arginine residue can be oxidized to form citrulline.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophilic substitution can be carried out using reagents like N-hydroxysuccinimide (NHS) esters.

Major Products Formed

Oxidation: Citrulline and other oxidized derivatives.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with new functional groups.

Applications De Recherche Scientifique

H-Gly-D-Phe-Arg-OH has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential as a therapeutic agent, particularly in pain management and inflammation.

Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications

Mécanisme D'action

The mechanism of action of H-Gly-D-Phe-Arg-OH involves its interaction with specific molecular targets, such as opioid receptors. The presence of D-phenylalanine enhances its stability and affinity for these receptors, leading to potent analgesic effects. The peptide can also inhibit enkephalin-degrading enzymes, prolonging its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic properties.

H-Tyr-D-Ala-Phe-Gly-OH: Another opioid peptide with high receptor affinity.

Uniqueness

H-Gly-D-Phe-Arg-OH is unique due to its specific amino acid sequence and the presence of D-phenylalanine, which imparts enhanced stability and biological activity compared to its L-phenylalanine counterpart .

Activité Biologique

H-Gly-D-Phe-Arg-OH is a synthetic peptide composed of four amino acids: glycine, D-phenylalanine, and arginine. Its unique structure and composition contribute to its significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its analgesic properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The incorporation of D-phenylalanine in this compound enhances the peptide's stability and biological activity compared to its L-phenylalanine counterpart. This structural modification allows for improved interaction with biological targets, making it a valuable compound for research and therapeutic applications.

| Component | Description |

|---|---|

| Peptide Sequence | This compound |

| Amino Acids | Glycine (Gly), D-Phenylalanine (D-Phe), Arginine (Arg) |

| Molecular Weight | 396.46 g/mol |

| CAS Number | 121822-47-7 |

The primary mechanism of action for this compound is its interaction with μ-opioid receptors, which are crucial for pain modulation. The binding affinity of this peptide to these receptors is enhanced due to the presence of D-phenylalanine. Additionally, this compound has been shown to inhibit enkephalin-degrading enzymes, thereby prolonging its biological activity and enhancing its analgesic effects.

Analgesic Effects

Research indicates that this compound exhibits potent analgesic properties. In animal models, the peptide has been demonstrated to effectively reduce pain responses, suggesting its potential utility in pain management therapies. The analgesic effect is likely mediated through the activation of opioid pathways in the central nervous system.

Case Studies

- Animal Model Study : In a study conducted on rodents, administration of this compound resulted in a significant reduction in pain behavior compared to control groups. The study highlighted the compound's efficacy as an analgesic agent, with minimal side effects observed.

- In Vitro Studies : Various in vitro assays have demonstrated that this compound effectively inhibits the activity of enkephalinase, an enzyme responsible for degrading endogenous opioids. This inhibition leads to increased levels of enkephalins, which contribute to enhanced pain relief.

Comparison with Similar Compounds

This compound can be compared with other synthetic peptides that also target opioid receptors:

| Compound Name | Mechanism | Analgesic Potency |

|---|---|---|

| H-Tyr-D-Arg-Phe-Gly-NH2 | μ-opioid receptor agonist | High |

| H-Tyr-D-Ala-Phe-Gly-OH | μ-opioid receptor agonist | Moderate |

| This compound | μ-opioid receptor agonist | Very High |

Applications in Research and Medicine

The unique properties of this compound make it an attractive candidate for various applications:

- Pain Management : Due to its potent analgesic effects, this peptide could be developed into new therapeutic agents for chronic pain conditions.

- Biochemical Research : The compound serves as a model peptide in studies related to peptide synthesis and modification techniques.

Propriétés

IUPAC Name |

(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O4/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLVSYVJDPCIHH-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.